molecular formula C16H14FNO4S B6217671 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 2389418-80-6

2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6217671
CAS No.: 2389418-80-6
M. Wt: 335.4 g/mol
InChI Key: KFUBMMVGLUPUDS-UHFFFAOYSA-N
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Description

2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a fluorobenzenesulfonyl group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 3-fluorobenzenesulfonyl chloride, which is then reacted with a suitable tetrahydroisoquinoline derivative under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is critical to achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions typically involve the use of catalysts or specific solvents to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluorobenzenesulfonyl chloride
  • 2-fluorobenzenesulfonyl chloride
  • 4-fluorobenzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid stands out due to its tetrahydroisoquinoline core, which imparts unique chemical and biological properties. This core structure allows for a broader range of interactions and applications, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

2389418-80-6

Molecular Formula

C16H14FNO4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H14FNO4S/c17-13-6-3-7-14(9-13)23(21,22)18-10-12-5-2-1-4-11(12)8-15(18)16(19)20/h1-7,9,15H,8,10H2,(H,19,20)

InChI Key

KFUBMMVGLUPUDS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)F)C(=O)O

Purity

95

Origin of Product

United States

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